Dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological activities, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, an aldehyde (such as 2,4-dichlorobenzaldehyde), and ammonia or an ammonium salt are condensed to form the dihydropyridine ring.
Cyclization: The intermediate undergoes cyclization to form the 1,4-dihydropyridine core.
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.
Substitution: The dichlorophenyl and furyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation and nitration reactions often involve reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate primarily involves its interaction with calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other 1,4-dihydropyridines, which are known for their antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
The uniqueness of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific substitution pattern on the phenyl and furyl rings.
Properties
Molecular Formula |
C21H19Cl2NO5 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)13-6-5-12(22)9-14(13)23/h5-9,19,24H,1-4H3 |
InChI Key |
NAAVZVJKBORGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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